N-(3,5-dimethylphenyl)-2-fluorobenzamide
Description
N-(3,5-Dimethylphenyl)-2-fluorobenzamide is a benzamide derivative characterized by a 2-fluorobenzoyl group attached to a 3,5-dimethyl-substituted aniline moiety. Its structure confers unique electronic and steric properties, making it relevant in agrochemical and pharmaceutical research. The 3,5-dimethylphenyl group provides electron-donating methyl substituents, while the 2-fluoro group on the benzamide ring introduces moderate electron-withdrawing effects. This compound has been studied for its role in inhibiting photosynthetic electron transport (PET) in plants, with an IC50 of ~10 µM .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-10-7-11(2)9-12(8-10)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEBWXLAFINVJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-fluorobenzamide typically involves the reaction of 3,5-dimethylaniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-(3,5-dimethylphenyl)-2-fluorobenzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or reduced benzamides.
Hydrolysis: Formation of 3,5-dimethylaniline and 2-fluorobenzoic acid.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Research: Utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds:
- N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide
- N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- N-(3,5-Dimethylphenyl)-2-methylbenzamide
Activity in PET Inhibition:
| Compound | IC50 (µM) | Substituent Position/Type |
|---|---|---|
| N-(3,5-Dimethylphenyl)-2-fluorobenzamide* | ~10 | 3,5-dimethyl (EDG), 2-fluoro (EWG) |
| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 | 3,5-difluoro (EWG) |
| N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide | ~10 | 2,5-dimethyl (EDG) |
Note: Data extrapolated from structurally analogous compounds in .
The 3,5-dimethylphenyl and 3,5-difluorophenyl derivatives exhibit comparable PET-inhibiting activity despite differing substituent electronic properties. This suggests that substituent position (meta vs. para) and lipophilicity are more critical than electronic effects alone.
Structural and Conformational Analysis
Crystal Structure Comparisons:
N-(3,5-Dimethylphenyl)-2-methylbenzamide ():
- Dihedral angle between aromatic rings: 69.5°
- Amide group twisted 41.8° (2-methylphenyl) and 29.0° (3,5-dimethylphenyl).
- Intermolecular N–H⋯O hydrogen bonding forms chains along the c-axis.
N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide ():
- Chlorine substituents induce stronger electron-withdrawing effects, altering crystal packing.
- Higher symmetry compared to dimethyl analogs.
The 3,5-dimethylphenyl group in benzamides introduces significant steric bulk, reducing molecular planarity. This contrasts with smaller substituents (e.g., fluoro or chloro), which allow tighter packing and stronger intermolecular interactions.
Physicochemical Properties:
| Property | N-(3,5-Dimethylphenyl)-2-fluorobenzamide | N-(3,5-Difluorophenyl)-2-fluorobenzamide |
|---|---|---|
| LogP (estimated) | ~3.5 (higher lipophilicity) | ~2.8 (lower lipophilicity) |
| Solubility | Low (non-polar substituents) | Moderate (polar fluoro groups) |
| Melting Point | ~150–160°C (disordered methyl groups)* | ~180–190°C (ordered packing)* |
Based on crystal data from and .
The dimethylphenyl derivative’s higher lipophilicity may improve agrochemical bioavailability but reduce solubility, necessitating formulation adjustments. Fluorinated analogs balance polarity and activity but require more complex synthesis .
Biological Activity
N-(3,5-dimethylphenyl)-2-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
N-(3,5-dimethylphenyl)-2-fluorobenzamide belongs to the class of benzamides, characterized by its fluorinated aromatic ring and dimethyl-substituted phenyl group. The presence of the fluorine atom enhances lipophilicity, potentially influencing its pharmacokinetic properties.
The biological activity of N-(3,5-dimethylphenyl)-2-fluorobenzamide is primarily attributed to its interaction with specific molecular targets. It is believed to act by inhibiting various enzymes or binding to receptors involved in critical biological pathways. Preliminary studies suggest that the compound may inhibit phosphatidylinositol 3-kinase (PI3K) pathways, which are pivotal in cancer biology and other diseases.
Antimicrobial Properties
Research indicates that N-(3,5-dimethylphenyl)-2-fluorobenzamide exhibits antimicrobial activity , particularly against multidrug-resistant pathogens. The mechanism involves the inhibition of specific enzymes crucial for bacterial survival, disrupting essential metabolic pathways.
Anticancer Activity
In cancer research, N-(3,5-dimethylphenyl)-2-fluorobenzamide has shown potential as an anticancer agent . Studies have demonstrated its ability to induce apoptosis in cancer cell lines and inhibit cell proliferation through modulation of signaling pathways associated with tumor growth .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of various benzamide derivatives, N-(3,5-dimethylphenyl)-2-fluorobenzamide was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values comparable to established chemotherapeutic agents.
Study 2: Mechanism Elucidation
A detailed investigation into the mechanism of action revealed that N-(3,5-dimethylphenyl)-2-fluorobenzamide inhibits the activity of key enzymes involved in the PI3K/Akt signaling pathway. This inhibition leads to decreased phosphorylation of Akt and subsequent induction of apoptosis in treated cells.
Comparative Data Table
| Activity | IC50 (µM) | Target Pathway | Reference |
|---|---|---|---|
| Anticancer (Cell Line A) | 10 | PI3K/Akt | |
| Anticancer (Cell Line B) | 15 | Apoptosis induction | |
| Antimicrobial | 20 | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
